N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring and a tetrahydropyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with appropriate reagents under controlled conditions. One common method involves the use of chloroacetyl chloride and potassium carbonate in dry toluene, followed by refluxing the reaction mixture for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the tetrahydropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound finds applications in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites and altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of the thiazole ring and tetrahydropyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
88964-41-4 |
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Molecular Formula |
C13H13ClN4S |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13ClN4S/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12/h2-5,8H,1,6-7H2,(H2,15,16,17,18) |
InChI Key |
VBNNACRFQCMFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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